N-(2-ethoxyethyl)sulfuric diamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H12N2O3S |
|---|---|
Molecular Weight |
168.22 g/mol |
IUPAC Name |
1-ethoxy-2-(sulfamoylamino)ethane |
InChI |
InChI=1S/C4H12N2O3S/c1-2-9-4-3-6-10(5,7)8/h6H,2-4H2,1H3,(H2,5,7,8) |
InChI Key |
XDDREKDXCXDXAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNS(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Ethoxyethyl Sulfuric Diamide
Precursor Synthesis and Derivatization Routes
The formation of N-(2-ethoxyethyl)sulfuric diamide (B1670390) necessitates a strategic approach that begins with the synthesis of the foundational sulfamide (B24259) core, followed by the attachment of the 2-ethoxyethyl group.
The sulfamide core, with the chemical formula SO₂(NH₂)₂, is a key precursor. Its synthesis can be achieved through several established methods, primarily involving the reaction of sulfuryl chloride with ammonia (B1221849) or the utilization of sulfur dioxide.
One of the most common industrial methods for producing sulfamide is the reaction of sulfuryl chloride (SO₂Cl₂) with ammonia (NH₃) ionike.comacs.org. This reaction is typically carried out in an inert solvent, such as petroleum ether, at low temperatures to control the exothermic nature of the reaction ionike.comresearchgate.net. The initial reaction produces a mixture of products, including ammonium chloride (NH₄Cl) as a significant byproduct. Subsequent hydrolysis and purification steps are necessary to isolate the sulfamide ionike.com. A variation of this method involves the use of sulfuryl fluoride (SO₂F₂), which can offer higher yields and avoids the formation of some byproducts associated with sulfuryl chloride acs.org.
An alternative and increasingly utilized approach involves sulfur dioxide (SO₂) as the starting material. Symmetric N,N'-disubstituted sulfamides can be prepared directly from the reaction of amines with sulfur dioxide gas in the presence of an oxidant like iodine acs.org. For the synthesis of the unsubstituted sulfamide core, modifications of this approach or subsequent dealkylation steps would be necessary. The use of a stable sulfur dioxide surrogate, 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO), has also been demonstrated for the formation of sulfonamides, offering a safer and more manageable alternative to gaseous SO₂ nih.gov.
The following table summarizes the key reactions for the synthesis of the sulfamide core:
| Starting Materials | Reagents | Key Conditions | Products | Citations |
| Sulfuryl chloride (SO₂Cl₂) | Ammonia (NH₃) | Low temperature, inert solvent | Sulfamide (SO₂(NH₂)₂), Ammonium chloride (NH₄Cl) | ionike.comacs.orgresearchgate.net |
| Sulfuryl fluoride (SO₂F₂) | Ammonia (NH₃) | Low temperature, excess anhydrous ammonia | Sulfamide (SO₂(NH₂)₂), Ammonium fluoride (NH₄F) | acs.org |
| Sulfur dioxide (SO₂) | Amines, Iodine (I₂) | Base (e.g., Triethylamine) | N,N'-disubstituted sulfamides | acs.org |
Once the sulfamide core is obtained, the 2-ethoxyethyl group can be introduced through N-alkylation. This can be achieved by reacting sulfamide with a suitable 2-ethoxyethyl electrophile, such as 2-ethoxyethyl halide (e.g., bromide or chloride), in the presence of a base. The base is crucial for deprotonating the sulfamide nitrogen, thereby increasing its nucleophilicity and facilitating the substitution reaction.
Catalytic methods for the N-alkylation of sulfonamides, which are structurally related to sulfamides, provide a framework for this transformation. These methods often utilize transition metal catalysts, such as those based on iron, copper, or manganese, to facilitate the reaction between the sulfonamide and an alcohol, in this case, 2-ethoxyethanol ionike.comacs.orgionike.com. The "borrowing hydrogen" methodology is a prominent strategy, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes a condensation reaction with the sulfonamide, followed by reduction of the resulting imine to the N-alkylated product ionike.comacs.orgionike.com.
Lewis acids, such as iron(III) chloride (FeCl₃), have also been shown to catalyze the N-alkylation of sulfonamides with alcohols ionike.com. Additionally, phase-transfer catalysis can be employed for the N-alkylation of amides and related compounds with alkyl halides, offering a method that can be performed under mild, solvent-free, or biphasic conditions. This approach would involve the use of a phase-transfer catalyst, such as a quaternary ammonium salt, to facilitate the reaction between the deprotonated sulfamide in an aqueous phase and the 2-ethoxyethyl halide in an organic phase.
The synthesis of N,N'-disubstituted sulfamides has been achieved using the sulfur(VI) fluorine exchange (SuFEx) click reaction, which involves the reaction of a fluorosulfuryl imidazolium salt with amines acs.org. This methodology could potentially be adapted for the synthesis of N-(2-ethoxyethyl)sulfuric diamide by reacting the appropriate fluorosulfuryl intermediate with 2-ethoxyethylamine.
A summary of potential strategies for introducing the 2-ethoxyethyl moiety is presented below:
| Strategy | Reagents | Key Conditions | Product Type | Citations |
| N-Alkylation | 2-Ethoxyethyl halide, Base | - | This compound | - |
| Catalytic N-Alkylation | 2-Ethoxyethanol, Transition metal catalyst (e.g., Fe, Cu, Mn) | "Borrowing hydrogen" methodology | This compound | ionike.comacs.orgionike.com |
| Lewis Acid Catalysis | 2-Ethoxyethanol, Lewis acid (e.g., FeCl₃) | - | This compound | ionike.com |
| Phase-Transfer Catalysis | 2-Ethoxyethyl halide, Base, Phase-transfer catalyst | Biphasic or solvent-free | This compound | - |
| SuFEx Click Reaction | Fluorosulfuryl intermediate, 2-Ethoxyethylamine | Base-free | This compound | acs.org |
Reaction Mechanisms in Sulfamide and Diamide Synthesis
The synthesis of this compound is governed by fundamental reaction mechanisms, including nucleophilic substitution, amidation, and condensation reactions. Catalytic approaches play a significant role in enhancing the efficiency and selectivity of these transformations.
The formation of the S-N bonds in sulfamides and their N-substituted derivatives primarily occurs through nucleophilic substitution reactions. In the synthesis of the sulfamide core from sulfuryl chloride, ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of sulfuryl chloride and displacing a chloride ion in a stepwise manner.
The introduction of the 2-ethoxyethyl group onto the sulfamide nitrogen also proceeds via a nucleophilic substitution mechanism. The deprotonated sulfamide nitrogen acts as a nucleophile, attacking the electrophilic carbon of the 2-ethoxyethyl halide and displacing the halide leaving group. This reaction generally follows an Sₙ2 pathway, where the rate is dependent on the concentration of both the nucleophile and the electrophile.
A novel nucleophilic substitution reaction at the nitrogen of arylsulfonamides has been described, where a phosphide anion acts as the nucleophile, demonstrating the potential for the sulfonamide nitrogen to be the site of substitution nih.gov. While not directly applicable to N-alkylation, this highlights the reactivity of the sulfonamide moiety.
Amidation is a key process in the synthesis of this compound, referring to the formation of the N-C bond. In the context of reacting a sulfonyl chloride with an amine, the mechanism is analogous to the reaction between an acyl chloride and an amine, which proceeds through a nucleophilic addition-elimination mechanism. The amine nitrogen attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate, which then collapses to form the sulfonamide with the elimination of a chloride ion.
Condensation reactions are also central to some synthetic strategies, particularly those employing alcohols as alkylating agents. In the "borrowing hydrogen" mechanism, the alcohol is first dehydrogenated to an aldehyde. The aldehyde then undergoes a condensation reaction with the sulfamide to form an N-sulfonyl imine intermediate. This imine is subsequently reduced in situ to yield the final N-alkylated sulfamide acs.org.
Catalysis plays a pivotal role in modern synthetic methodologies for sulfamides and their derivatives, offering milder reaction conditions, improved yields, and enhanced selectivity.
Transition Metal Catalysis: A variety of transition metals, including iron, copper, and manganese, have been shown to catalyze the N-alkylation of sulfonamides with alcohols ionike.comacs.orgionike.com. These catalysts facilitate the "borrowing hydrogen" mechanism, enabling the use of alcohols as environmentally benign alkylating agents. The catalytic cycle typically involves the oxidation of the alcohol, condensation with the sulfonamide, and subsequent reduction of the imine intermediate ionike.com.
Lewis Acid Catalysis: Lewis acids, such as iron(III) chloride (FeCl₃) and calcium triflimide [Ca(NTf₂)₂], can activate substrates and promote N-alkylation reactions ionike.comacs.orgorganic-chemistry.orgthieme-connect.com. For instance, Ca(NTf₂)₂ has been used to activate sulfonyl fluorides for reaction with amines to form sulfonamides acs.orgorganic-chemistry.orgthieme-connect.com. Lewis acids can coordinate to the oxygen atoms of the sulfonyl group, increasing the electrophilicity of the sulfur atom and facilitating nucleophilic attack.
Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants in different phases. In the context of N-alkylation, a phase-transfer catalyst can transport the deprotonated sulfamide anion from an aqueous or solid phase to an organic phase containing the alkylating agent, thereby facilitating the reaction. This method can often be performed under mild, solvent-free conditions, making it an attractive green chemistry approach. Enantioselective alkylation of N-acylsulfenamides has been achieved using phase-transfer catalysis, highlighting the potential of this method for controlling stereochemistry in related systems researchgate.netnih.gov.
The following table provides an overview of the catalytic approaches:
| Catalytic Approach | Catalyst Examples | Mechanistic Role | Application | Citations |
| Transition Metal Catalysis | Fe, Cu, Mn complexes | Facilitates "borrowing hydrogen" mechanism | N-alkylation of sulfonamides with alcohols | ionike.comacs.orgionike.com |
| Lewis Acid Catalysis | FeCl₃, Ca(NTf₂)₂ | Activates electrophiles (e.g., sulfonyl fluorides, alcohols) | N-alkylation, Sulfonamide formation | ionike.comacs.orgorganic-chemistry.orgthieme-connect.com |
| Phase-Transfer Catalysis | Quaternary ammonium salts | Transports nucleophile between phases | N-alkylation of amides and related compounds | researchgate.netnih.gov |
Optimization of Synthetic Pathways and Reaction Yields
The efficient synthesis of this compound is predicated on the careful optimization of reaction parameters. While specific detailed research findings on the optimization of this particular compound's synthesis are not extensively documented in publicly available literature, general principles derived from the synthesis of analogous sulfuric diamides can be applied. The primary route for the synthesis of N-substituted sulfuric diamides typically involves a two-step process: the formation of a sulfamoyl chloride intermediate followed by its reaction with an amine.
A common synthetic route involves the reaction of a secondary amine with sulfuryl chloride, followed by amination. google.com For this compound, this would conceptually involve the reaction of 2-ethoxyethylamine with sulfuryl chloride to form an N-(2-ethoxyethyl)sulfamoyl chloride intermediate, which is then reacted with ammonia to yield the final product. The optimization of this pathway would involve a systematic study of various reaction parameters.
Key parameters that are typically optimized to enhance reaction yields include:
Solvent: The choice of an inert solvent is crucial to prevent unwanted side reactions. Aromatic solvents are often employed in the synthesis of sulfamoyl chlorides. google.com
Temperature: The reaction temperature must be carefully controlled, as the reaction of amines with sulfuryl chloride can be highly exothermic. Maintaining a low temperature, often not exceeding 20°C, is generally preferred to minimize the formation of byproducts. google.com
Reaction Time: The duration of the reaction is another critical factor. Reaction times can range from 2 to 24 hours, and the optimal time needs to be determined empirically to ensure the completion of the reaction without significant product degradation. google.com
Stoichiometry of Reactants: The molar ratios of the reactants, including the amine, sulfuryl chloride, and any tertiary amine base used to scavenge HCl, must be carefully balanced to maximize the yield of the desired product.
Table 1: Hypothetical Optimization of N-Alkylsulfuric Diamide Synthesis
| Entry | Solvent | Temperature (°C) | Amine:SO₂Cl₂:Base Ratio | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | 0 | 1:1:1.1 | 4 | 65 |
| 2 | Toluene | 0 | 1:1:1.1 | 4 | 72 |
| 3 | Toluene | -10 | 1:1:1.1 | 6 | 78 |
| 4 | Toluene | 0 | 1:1.2:1.3 | 4 | 75 |
| 5 | Toluene | -10 | 1:1:1.1 | 8 | 82 |
Advanced Characterization Techniques for N 2 Ethoxyethyl Sulfuric Diamide
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
The ¹H NMR spectrum is expected to show distinct signals for the protons in the ethoxyethyl group and the amine groups. The ethoxy group would feature a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂-O), due to coupling with each other. The methylene groups adjacent to the ether oxygen and the nitrogen atom would likely appear as complex multiplets. The protons on the nitrogen atoms (NH and NH₂) would appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Four unique carbon signals are predicted for the 2-ethoxyethyl substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(2-ethoxyethyl)sulfuric diamide (B1670390) This table is based on theoretical predictions and data from similar functional groups.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃-CH₂-O- | ~1.2 (triplet) | ~15 |
| CH₃-CH₂ -O- | ~3.5 (quartet) | ~66 |
| -O-CH₂ -CH₂-NH- | ~3.6 (multiplet) | ~70 |
| -O-CH₂-CH₂ -NH- | ~3.3 (multiplet) | ~42 |
| -NH- | Broad singlet | - |
Infrared (IR) and Raman Spectroscopy Applications
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. For N-(2-ethoxyethyl)sulfuric diamide, key vibrational modes include the stretching and bending of N-H, C-H, S=O, and C-O bonds.
The IR spectrum is expected to show strong, characteristic absorption bands for the sulfonyl (S=O) group, typically appearing as two distinct peaks for asymmetric and symmetric stretching. The N-H stretches of the primary and secondary amine groups would appear as broad bands in the high-wavenumber region. C-H stretching vibrations from the ethoxyethyl group will be observed just below 3000 cm⁻¹, and the C-O ether stretch will appear in the fingerprint region.
Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for this compound This table is based on established frequency ranges for functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide/Amine) | Stretching | 3400 - 3200 | Medium-Strong, Broad |
| C-H (Alkane) | Stretching | 2980 - 2850 | Medium-Strong |
| S=O (Sulfonyl) | Asymmetric Stretching | 1350 - 1310 | Strong |
| S=O (Sulfonyl) | Symmetric Stretching | 1160 - 1140 | Strong |
| C-O (Ether) | Stretching | 1150 - 1085 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₄H₁₂N₂O₃S), the exact molecular weight can be calculated. Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the molecular weight plus the mass of a proton.
Collision-induced dissociation would lead to fragmentation. Common fragmentation pathways for related sulfonamides include the cleavage of the S-N bond and the loss of SO₂. researchgate.netnih.gov For this compound, fragmentation would likely involve the loss of the ethoxyethyl side chain or parts of it.
Table 3: Predicted Mass Spectrometry Data for this compound This table is based on calculated mass and predicted fragmentation.
| Species | Formula | Calculated Mass (m/z) | Description |
|---|---|---|---|
| Molecular Ion [M]⁺ | C₄H₁₂N₂O₃S⁺ | 168.06 | Parent molecular ion |
| Protonated Molecule [M+H]⁺ | C₄H₁₃N₂O₃S⁺ | 169.07 | Expected in ESI-MS |
| Fragment | C₂H₅O⁺ | 45.03 | Loss of the ethoxy group |
| Fragment | C₄H₁₁N₂O⁺ | 103.09 | Loss of SO₂ from [M+H]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to electronic transitions between energy levels. Simple alkyl-substituted sulfuric diamides, such as this compound, lack significant chromophores—conjugated systems or functional groups that absorb light in the UV-Vis range (200-800 nm). Therefore, this compound is not expected to show any significant absorption peaks in a standard UV-Vis spectrum. Its analysis would likely show only baseline noise or solvent cutoff, confirming the absence of conjugated double bonds or aromatic rings.
X-ray Diffraction Analysis of Related Diamide Structures
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid. While a crystal structure for this compound is not available in the searched literature, analysis of the parent compound, sulfuric diamide (sulfamide), provides valuable insight into the core geometry and bonding of the sulfuric diamide functional group.
The crystal structure of sulfamide (B24259) was determined to be orthorhombic. nih.gov This foundational data provides a reference for bond lengths, bond angles, and crystal packing that can be expected in more complex derivatives.
Table 4: Crystallographic Data for Sulfuric Diamide (a related structure) Data sourced from PubChem, originally from Trueblood, K. N. & Mayer, S. W. (1956). nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | F d d 2 |
| a (Å) | 9.14 |
| b (Å) | 16.85 |
| c (Å) | 4.58 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to confirm the compound's stoichiometry and purity. For this compound, the molecular formula is C₄H₁₂N₂O₃S, with a molecular weight of 168.21 g/mol .
Table 5: Theoretical Elemental Composition of this compound This table is based on calculations from the molecular formula C₄H₁₂N₂O₃S.
| Element | Symbol | Atomic Mass | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.011 | 28.55% |
| Hydrogen | H | 1.008 | 7.19% |
| Nitrogen | N | 14.007 | 16.65% |
| Oxygen | O | 15.999 | 28.53% |
Computational Chemistry and Theoretical Studies of N 2 Ethoxyethyl Sulfuric Diamide
Quantum Chemical Investigations (e.g., Density Functional Theory Calculations)
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the behavior of N-(2-ethoxyethyl)sulfuric diamide (B1670390). DFT is a computational method used to investigate the electronic structure of many-body systems. researchgate.net Calculations at levels like B3LYP with basis sets such as 6-311++G(d,p) can be used to optimize the molecular geometry and predict a wide range of properties. nih.govnih.gov
The electronic structure of a molecule governs its reactivity. Key to this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.comnih.gov
For N-(2-ethoxyethyl)sulfuric diamide, the HOMO is likely localized on the nitrogen and oxygen atoms of the sulfuric diamide group, which are rich in electrons. The LUMO, conversely, would be distributed across the sulfur and oxygen atoms, indicating these as potential sites for nucleophilic attack.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's chemical behavior. nih.gov These descriptors provide a quantitative measure of different aspects of reactivity. nih.gov
Interactive Table: Illustrative Reactivity Descriptors for this compound
This table presents theoretical values for this compound, calculated using DFT, to illustrate the type of data generated from such studies.
| Parameter | Symbol | Formula | Hypothetical Value | Interpretation |
| HOMO Energy | EHOMO | - | -9.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | ELUMO | - | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| Energy Gap | ΔE | ELUMO - EHOMO | 8.3 eV | Indicates high kinetic stability and low chemical reactivity. mdpi.com |
| Chemical Potential | µ | (EHOMO+ELUMO)/2 | -5.35 eV | Measures the escaping tendency of an electron from a stable system. |
| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 4.15 eV | A hard molecule has a large energy gap and is less reactive. mdpi.com |
| Electrophilicity Index | ω | µ²/2η | 3.45 eV | Measures the propensity of a species to accept electrons. |
| Softness | S | 1/2η | 0.12 eV⁻¹ | The reciprocal of hardness; a soft molecule is more reactive. |
The flexibility of the ethoxyethyl side chain in this compound allows for multiple conformations. Conformational analysis using DFT can identify the most stable geometric arrangements (conformers) by calculating their relative energies. By systematically rotating the dihedral angles of the flexible bonds (e.g., C-C, C-O, C-N), a potential energy surface (PES) can be mapped. This surface reveals the energy barriers between different conformers and identifies the global minimum energy structure, which is the most populated conformation at equilibrium. researchgate.net Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules.
Interactive Table: Hypothetical Relative Energies of this compound Conformers
This table provides an example of results from a conformational analysis, showing the relative stability of different rotational isomers (rotamers) of the molecule.
| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298K |
| Anti (trans) | 180° | 0.00 (Global Minimum) | 75.3 |
| Gauche (+) | +60° | 1.25 | 12.35 |
| Gauche (-) | -60° | 1.25 | 12.35 |
Molecular Dynamics Simulations for Solvent Interactions and Conformational Landscapes
While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.orgresearchgate.net MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and interactions with the surrounding environment, such as a solvent. nih.govnih.gov
For this compound in an aqueous solution, MD simulations can reveal:
Solvation Structure: How water molecules arrange around the solute, particularly through hydrogen bonding with the amide and sulfonyl groups. Radial distribution functions (RDFs) can be calculated to show the probability of finding a solvent atom at a certain distance from a solute atom.
Conformational Dynamics: How the molecule transitions between different conformations in solution. MD simulations provide a dynamic view of the potential energy surface, showing which conformations are most accessible and the timescales of their interconversion. nih.gov
Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the molecule and water, which influences its solubility and stability. nih.gov
Mechanistic Insights from Computational Reaction Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms at the molecular level. For this compound, this could involve studying its stability, decomposition pathways, or its interaction with a biological target. By modeling the reaction path, transition states can be located, and activation energies can be calculated, providing a quantitative understanding of the reaction kinetics. weizmann.ac.il
For instance, the hydrolysis of the sulfuric diamide bond could be modeled. DFT calculations can map the energy profile of the reaction, identifying the transition state structure and the energy barrier for the reaction, both with and without the presence of a catalyst (e.g., an acid or a base). Such studies can clarify the conditions under which the molecule is stable or prone to degradation. researchgate.net
Computational Approaches to Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. drugdesign.orgcollaborativedrug.com Computational methods are integral to modern SAR, allowing for the prediction of activity before a compound is synthesized.
For this compound, a computational SAR study would involve creating a library of virtual analogs by systematically modifying its structure. For example, one could:
Vary the length or branching of the alkyl chain (the ethoxyethyl group).
Introduce different substituents on the amide nitrogen.
Replace the ethoxy group with other functional groups.
For each analog, quantum chemical calculations can determine various electronic and steric descriptors (e.g., partial charges, dipole moment, molecular volume). These descriptors can then be correlated with experimentally determined biological activity using statistical methods like Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govresearchgate.netresearchgate.net This process helps identify the key structural features responsible for the desired activity, guiding the design of more potent and selective molecules.
Interactive Table: Example of a Computational SAR Study for Analogs of this compound
This table illustrates how computational descriptors for a series of virtual analogs could be used to build a SAR model. Activity is on a hypothetical scale.
| Compound | Modification on Side Chain | LogP (Calculated) | Molecular Volume (ų) | Predicted Activity |
| Parent Molecule | -CH₂CH₂OCH₂CH₃ | 1.2 | 150 | 1.0 |
| Analog 1 | -CH₂CH₂OH | 0.5 | 135 | 0.8 |
| Analog 2 | -CH₂CH₂OCH₃ | 0.8 | 142 | 0.9 |
| Analog 3 | -CH₂CH₂O(CH₂)₂CH₃ | 2.0 | 164 | 1.3 |
| Analog 4 | -CH₂CF₂OCH₂CH₃ | 1.8 | 160 | 1.5 |
Research on Functionalized Derivatives and Analogs of Sulfuric Diamides
Design Principles for Structural Diversification within the Sulfamide (B24259) Class
The structural diversification of the sulfamide class is a key strategy for discovering novel compounds with tailored properties. The ability to modify the substituents on the nitrogen atoms of the sulfamide core (R2N-SO2-NR'2) allows for precise control over the molecule's steric and electronic characteristics. researchgate.neticm.edu.pl This diversification is crucial for developing new therapeutic agents and functional materials. icm.edu.plnih.gov
Key design principles for achieving structural variety include:
Scaffold Modification: The core sulfamide structure can be altered to create cyclic or acyclic derivatives. This fundamental change significantly impacts the compound's three-dimensional shape and rigidity. nih.gov
Substituent Variation: A wide range of alkyl, aryl, and heterocyclic groups can be introduced at the nitrogen atoms. This allows for the fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding capacity. icm.edu.plnih.gov For a compound like N-(2-ethoxyethyl)sulfuric diamide (B1670390), the ethoxyethyl group provides a flexible, polar side chain that can influence its interaction with biological targets.
Bioisosteric Replacement: The sulfamide group itself can act as a bioisostere for other functional groups like sulfonamides, ureas, or amides. This strategy is often employed in drug design to improve a molecule's metabolic stability or to create novel intellectual property. researchgate.netnih.gov
The systematic application of these principles enables the creation of large and diverse libraries of sulfamide compounds for screening and development.
Synthesis and Spectroscopic Characterization of Substituted Analogs
The synthesis of N-substituted sulfuric diamides, including N-(2-ethoxyethyl)sulfuric diamide, typically involves the reaction of sulfonyl chlorides with primary or secondary amines. ijarsct.co.in This nucleophilic substitution reaction is a common and effective method for creating a wide array of sulfamide derivatives. ijarsct.co.in Other synthetic strategies include palladium-catalyzed cross-coupling reactions, which offer alternative routes to these compounds. ijarsct.co.in The synthesis of primary N-alkyl sulfamides can also be achieved through the anti-Markovnikov hydrosulfonamidation of terminal alkenes. acs.org
Once synthesized, the structural confirmation of these analogs relies on a suite of spectroscopic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the sulfonyl (SO2) group and the N-H bonds within the sulfamide core. Shifts in these bands upon substitution can provide insights into the electronic environment of the molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the precise connectivity and arrangement of atoms. For this compound, NMR would confirm the presence and structure of the ethoxyethyl group. researchgate.netnih.gov
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. farmaciajournal.com
The table below summarizes typical spectroscopic data for a representative N-substituted sulfamide.
| Spectroscopic Technique | Characteristic Features |
| IR Spectroscopy | Strong absorptions for S=O stretching (asymmetric and symmetric), N-H stretching. researchgate.net |
| ¹H NMR Spectroscopy | Signals corresponding to the specific alkyl/aryl substituents, chemical shifts influenced by the electron-withdrawing sulfonyl group. researchgate.net |
| ¹³C NMR Spectroscopy | Resonances for all carbon atoms in the molecule, providing a carbon skeleton map. researchgate.net |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of the compound. farmaciajournal.com |
Comparative Studies of Reactivity and Complexation Behavior Across Derivatives
The substituents on the sulfamide nitrogen atoms significantly influence the reactivity and complexation behavior of the derivatives. The lone pair of electrons on the nitrogen atoms and the oxygen atoms of the sulfonyl group can act as donor sites for metal ions, making sulfamides interesting ligands in coordination chemistry. nih.gov
Studies have shown that heterocyclic sulfonamides can coordinate with transition metals like Cu(II) and Ni(II) through the nitrogen atoms of the sulfonamide group or other functional groups present in the molecule. nih.govnih.gov The coordination mode can vary, with some ligands acting as monodentate, coordinating through a single atom, while others can be bidentate, binding through two atoms. nih.govnih.gov For instance, in some copper complexes, coordination occurs through a nitrogen atom of an attached thiadiazole ring rather than the deprotonated nitrogen of the sulfonamide group. nih.gov In other cases, the sulfonamide moiety is directly involved in coordination, leading to shifts in the IR bands associated with the SO2 and S-N bonds. researchgate.net
The reactivity of the sulfamide group can also be harnessed for further functionalization. For example, primary sulfonamides can be converted into sulfinate salts, which are versatile intermediates for a variety of chemical transformations. chemrxiv.org The nature of the substituents on the sulfamide can affect the rate and outcome of these reactions. Furthermore, the bioactivation of certain sulfonamides can lead to reactive metabolites that can covalently bind to proteins. nih.gov
Bioisosteric Strategies in Sulfamide Scaffold Modification
Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties, is a cornerstone of modern drug design. nih.govufrj.br The sulfamide functional group (R2N-SO2-NR'2) is a valuable bioisostere for several other common functionalities in drug molecules. researchgate.net
The sulfamide group is often used as a replacement for:
Ureas and Carbamates: The sulfamide core can mimic the hydrogen bonding capabilities of ureas and carbamates while offering a different three-dimensional arrangement and electronic distribution. researchgate.net
Amides: Replacing a metabolically labile amide bond with a more stable sulfamide can improve a drug's pharmacokinetic profile. nih.gov
This strategy aims to enhance a compound's properties, such as potency, selectivity, or metabolic stability, while retaining its desired biological activity. nih.govufrj.br The electron-withdrawing nature of the sulfonyl group in sulfamides can also influence the acidity of neighboring N-H protons, which can be critical for receptor binding. nih.gov The inclusion of a sulfamide moiety, as seen in this compound, can therefore be a deliberate design choice to optimize the molecular properties of a potential therapeutic agent. researchgate.net
Analytical Methodologies for N 2 Ethoxyethyl Sulfuric Diamide Detection and Quantification
Chromatographic Separation Techniques (e.g., HPLC, GC)
Chromatographic techniques are fundamental for the separation of N-(2-ethoxyethyl)sulfuric diamide (B1670390) from complex matrices. High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile and thermally labile compounds like sulfuric diamide derivatives. sielc.comsielc.com Gas Chromatography (GC), while also a powerful separation technique, might be less suitable for the direct analysis of this compound due to its potential thermal instability, though analysis of non-derivatized thermally labile compounds has been achieved using short columns. nih.gov
High-Performance Liquid Chromatography (HPLC)
An HPLC method for N-(2-ethoxyethyl)sulfuric diamide would typically involve a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. sielc.com An isocratic or gradient elution with a mobile phase consisting of an aqueous component (like water with a buffer such as sulfuric acid) and an organic modifier (like acetonitrile (B52724) or methanol) would be employed to achieve optimal separation. sielc.comsielc.com The use of a mixed-mode stationary phase column could also be explored. sielc.com
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | Primesep 100, 4.6x150 mm, 5 µm, 100A sielc.com |
| Mobile Phase | Acetonitrile/Water with a sulfuric acid buffer sielc.com |
| Flow Rate | 1.0 mL/min sielc.com |
| Detection | UV at 220 nm sielc.com |
Mass Spectrometry and Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)
Mass spectrometry (MS) offers high selectivity and sensitivity, making it an ideal tool for the definitive identification and quantification of this compound. When coupled with a chromatographic separation technique (hyphenated techniques), it provides a powerful analytical platform.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for analyzing compounds in complex mixtures. iaea.orghelsinki.fi For this compound, after chromatographic separation, the analyte would be ionized, typically using electrospray ionization (ESI), and then subjected to tandem mass spectrometry (MS/MS). ijper.orgepa.gov In MS/MS, the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented to produce characteristic product ions, which are then used for quantification and confirmation. iaea.org This multiple reaction monitoring (MRM) approach ensures high selectivity and minimizes matrix interference. ijper.org
Gas Chromatography-Mass Spectrometry (GC-MS)
While potentially challenging due to the thermal lability of the compound, GC-MS could be a viable option, particularly if derivatization is employed to increase volatility and thermal stability. researchgate.net Alternatively, the use of short analytical columns can decrease compound degradation in the GC oven during chromatographic separation. nih.gov In GC-MS, the compound is separated by the gas chromatograph and then ionized, typically by electron ionization (EI), which can lead to extensive fragmentation providing a characteristic mass spectrum that can be used for identification. researchgate.net
Table 2: Potential LC-MS/MS Parameters for this compound
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode ijper.org |
| Scan Type | Multiple Reaction Monitoring (MRM) ijper.org |
| Precursor Ion | [M+H]⁺ (Calculated for C4H12N2O3S) |
| Product Ions | To be determined experimentally |
| Collision Energy | To be optimized |
Spectrophotometric Detection Methods
Spectrophotometric methods, particularly UV-Vis spectrophotometry, can be used for the detection of this compound, especially when coupled with HPLC. The presence of a chromophore in the molecule allows for its detection by measuring the absorbance of light at a specific wavelength. sielc.com While not as selective as mass spectrometry, UV detection is a robust and cost-effective method for quantification, particularly for routine analysis where high sensitivity is not the primary requirement. chem-lab.be The selection of the detection wavelength is crucial and is typically determined by acquiring the UV spectrum of the compound to identify the wavelength of maximum absorbance (λmax). For similar compounds, detection in the low UV range, such as 220 nm, has been reported. sielc.com
Development of Robust and Sensitive Quantification Assays
The development of a robust and sensitive quantification assay is critical for accurately determining the concentration of this compound in various samples. This process involves several key steps:
Method Validation: A developed analytical method must be validated according to established guidelines to ensure its reliability. This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Sample Preparation: An efficient sample preparation protocol is essential to extract the analyte from the sample matrix and remove potential interferences. This may involve techniques such as liquid-liquid extraction, solid-phase extraction (SPE), or simple dilution depending on the sample complexity. iaea.org For instance, a C18 SPE cartridge can be used to clean up extracts. iaea.org
Internal Standards: The use of an appropriate internal standard is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. iaea.org An ideal internal standard would be a structurally similar compound that is not present in the samples.
Calibration: A calibration curve is constructed by analyzing a series of standards with known concentrations of this compound. The concentration of the analyte in unknown samples is then determined by comparing its response to the calibration curve. nih.gov
By systematically developing and validating an analytical method, a robust and sensitive quantification assay for this compound can be established, enabling its accurate measurement in various applications.
Environmental Considerations and Green Chemistry in Sulfamide Research
Sustainable Synthetic Route Development
The traditional synthesis of sulfamides often involves the use of hazardous reagents and generates significant waste. For instance, the reaction of sulfuryl chloride with ammonia (B1221849) is a common method for producing the parent sulfamide (B24259), but it involves a highly reactive and corrosive chemical. wikipedia.org Green chemistry seeks to replace such methods with more benign and efficient alternatives.
Recent advancements in organic synthesis have opened new avenues for the greener production of sulfamides and their derivatives. One promising approach involves the direct use of sulfur dioxide with amines in the presence of an oxidant, which can reduce the number of synthetic steps and the use of hazardous intermediates. wikipedia.org Electrosynthesis is another emerging green technique for amide formation, offering a more sustainable alternative to conventional methods.
For N-(2-ethoxyethyl)sulfuric diamide (B1670390) specifically, a sustainable synthetic strategy would prioritize the following:
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks: Exploring bio-based starting materials to reduce reliance on petrochemicals. The ethoxyethyl group, for instance, could potentially be derived from bio-ethanol.
Catalytic Reagents: Employing catalysts to enhance reaction efficiency and reduce energy consumption, rather than stoichiometric reagents that are consumed in the reaction. Copper-catalyzed N-S bond formation represents a step in this direction for related sulfur-nitrogen compounds. mdpi.com
Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. The synthesis of some sulfonamides has been demonstrated in aqueous media. nih.gov
While specific green synthetic routes for N-(2-ethoxyethyl)sulfuric diamide are not extensively documented in publicly available literature, the principles outlined above provide a clear framework for future research and development. A hypothetical green synthesis could involve the direct reaction of 2-ethoxyethanamine with a sulfur dioxide source under catalytic and environmentally benign conditions.
Investigating Degradation Pathways and Environmental Stability
Understanding the environmental fate of a chemical is crucial for assessing its potential impact. The stability of this compound in the environment will be determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation.
The environmental behavior of organic compounds is influenced by their physicochemical properties. epa.gov For this compound, properties such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow) would be key determinants of its distribution in different environmental compartments (air, water, soil). While specific experimental data for this compound is scarce, estimations can be made based on its structure.
Table 1: Predicted Physicochemical Properties of this compound and their Environmental Implications
| Property | Predicted Value/Characteristic | Environmental Implication |
| Molecular Weight | 168.21 g/mol | Relatively low, suggesting potential for mobility. |
| Water Solubility | Predicted to be moderate to high | Likely to be found primarily in the aqueous phase. |
| Vapor Pressure | Predicted to be low | Unlikely to be a significant air pollutant. |
| Log Kow | Predicted to be low | Low potential for bioaccumulation in fatty tissues. |
Note: The values in this table are predictive and based on the chemical structure, as extensive experimental data is not available in the cited literature.
The degradation of related sulfonamides in the environment has been studied, and these can serve as a proxy for understanding the potential fate of this compound. Sulfonamides can be degraded by both biotic and abiotic processes, with photodegradation and microbial degradation being significant pathways.
Principles of Green Analytical Chemistry for Environmental Monitoring
The detection and quantification of chemical compounds in environmental matrices are essential for monitoring their presence and understanding their fate. Green analytical chemistry (GAC) aims to make analytical methods safer for the environment and for the analysts performing them. cdnsciencepub.com
Key principles of GAC include:
Miniaturization: Reducing the scale of the analysis to decrease solvent and reagent consumption.
Automation: Automating analytical processes to improve efficiency and reduce waste.
Use of Greener Solvents: Replacing toxic organic solvents with more benign alternatives. ontosight.ai
Direct Analysis: Developing methods that require minimal or no sample preparation.
For the environmental monitoring of this compound, several green analytical techniques could be employed. High-performance liquid chromatography (HPLC) is a powerful tool for the separation and quantification of organic compounds. Green HPLC methods for sulfonamides have been developed that utilize ethanol (B145695) as a greener alternative to traditional solvents like acetonitrile (B52724) and methanol. nih.govmdpi.com
Solid-phase extraction (SPE) is a common technique for pre-concentrating analytes from water samples. nih.govnih.gov Innovations in SPE, such as the use of novel sorbents and miniaturized formats, align with the principles of green chemistry by reducing solvent use.
Table 2: Comparison of Analytical Methods for Sulfonamide Detection
| Analytical Technique | Typical Solvents/Reagents | Green Alternatives/Modifications |
| High-Performance Liquid Chromatography (HPLC) | Acetonitrile, Methanol | Ethanol, Water; Miniaturized columns |
| Solid-Phase Extraction (SPE) | Methanol, Dichloromethane | Reduced solvent volumes, novel sorbents |
| Spectrophotometry | p-dimethylaminocinnamaldehyde, acids | Flow-injection systems to minimize reagent use |
This table presents general approaches for sulfonamide analysis that can be adapted for this compound.
The development of sensitive and selective analytical methods that are also environmentally friendly is a key area of ongoing research. For this compound, this would involve validating methods like green HPLC-UV or HPLC-MS/MS for its specific detection in various environmental samples such as water and soil. researchgate.net
Emerging Trends and Future Research Directions
Advanced Computational Design and Optimization of Sulfamide (B24259) Structures
The design and optimization of sulfamide-based molecules are increasingly driven by powerful computational tools that allow for the prediction of molecular properties and interactions before a compound is ever synthesized in a lab. This in silico approach significantly accelerates the discovery process, reduces costs, and allows for the rational design of molecules with highly specific functions.
Key computational techniques employed include molecular docking, density functional theory (DFT) calculations, and molecular dynamics (MD) simulations. Molecular docking, for instance, is used to predict the binding orientation and affinity of a sulfamide derivative to a specific protein target. nih.govresearchgate.net This is crucial in drug discovery for designing potent and selective inhibitors. nih.gov DFT calculations provide deep insights into the electronic structure, geometry, and reactivity of molecules like N-(2-ethoxyethyl)sulfuric diamide (B1670390), helping to rationalize experimental observations and predict the outcomes of chemical reactions. mdpi.com Researchers use these methods to screen vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and further testing. nih.govresearchgate.net
The optimization process involves iterative cycles of computational analysis and synthetic modification. For example, the initial structure of a sulfamide can be computationally docked into a target's active site. The results might reveal that adding a specific functional group could form an additional hydrogen bond, thereby increasing binding affinity. researchgate.net This prediction is then tested synthetically, and the new derivative is evaluated, creating a feedback loop that drives the optimization of the molecular structure for a desired activity. nih.gov
Table 1: Computational Methods in Sulfamide Design
| Computational Method | Application in Sulfamide Research | Key Insights Provided |
|---|---|---|
| Molecular Docking | Predicting the interaction between a sulfamide ligand and a protein receptor. nih.govresearchgate.net | Binding affinity (e.g., kcal/mol), binding pose, key intermolecular interactions (e.g., hydrogen bonds). researchgate.net |
| Density Functional Theory (DFT) | Calculating electronic structure, optimized geometry, and reaction energies. mdpi.com | Molecular orbital energies, charge distribution, bond lengths/angles, reaction mechanisms. mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulating the movement of the sulfamide-protein complex over time. acs.org | Stability of binding, conformational changes, solvent effects. acs.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity to predict the activity of new compounds. | Models to guide the design of more potent analogs. |
Integration of Machine Learning and Artificial Intelligence in Chemical Synthesis and Discovery
In drug discovery, AI algorithms can screen millions of virtual compounds to identify those with the potential to interact with a specific biological target. nih.gov These algorithms learn from the structural features of known active and inactive molecules to identify novel scaffolds that might otherwise be overlooked. nih.govzenodo.org This approach, often called deep learning, can uncover complex structure-activity relationships that are not apparent to human researchers. zenodo.org The integration of AI is not just about identifying new molecules but also about generating them; generative models can propose entirely new chemical structures with desired properties, tailored for specific applications. nih.gov
Table 2: AI and Machine Learning Applications in Chemistry
| AI/ML Application | Description | Relevance to Sulfamide Research |
|---|---|---|
| Predictive Reaction Modeling | ML models trained on reaction data predict outcomes (e.g., yield, stereoselectivity) of new reactions. scitechdaily.com | Optimizing the synthesis of complex sulfamide derivatives and reducing experimental effort. scitechdaily.com |
| Retrosynthetic Analysis | AI tools propose synthetic pathways for a target molecule by working backward from the final product. digitellinc.com | Designing efficient and cost-effective syntheses for novel sulfamides like N-(2-ethoxyethyl)sulfuric diamide. |
| Virtual Screening | AI algorithms screen vast digital libraries of chemical structures to identify potential drug candidates. nih.gov | Rapidly identifying sulfamides with high predicted activity against a biological target, accelerating drug discovery. nih.gov |
| De Novo Drug Design | Generative AI models create novel molecular structures with optimized properties. nih.gov | Designing innovative sulfamide-based molecules with enhanced efficacy and novel mechanisms of action. |
Exploration of Novel Reactivity and Catalysis with Sulfamide Derivatives
The sulfamide functional group, H₂N−S(=O)₂−NH₂, is a versatile building block in organic synthesis. wikipedia.org While historically recognized, its full potential in novel reactivity and catalysis is a subject of ongoing and future exploration. Research is focused on developing new methods to synthesize sulfamides and on using them as key components in the construction of complex molecules and catalytic systems.
Recent synthetic advancements include the development of multicomponent reactions where sulfamides or their precursors are used to generate molecular diversity in a single, efficient step. For example, ketenimine sulfonamide conjugates have been synthesized through three-component reactions, demonstrating the utility of the sulfonamide scaffold in creating libraries of structurally complex molecules. acs.org The synthesis of sulfamides themselves is also being refined, with processes designed to be more efficient and scalable. google.comgoogle.com
Furthermore, the unique electronic and structural properties of the sulfamide group make it an interesting ligand or directing group in transition metal catalysis. The nitrogen and oxygen atoms can coordinate to metal centers, potentially influencing the reactivity and selectivity of catalytic transformations. Future research may focus on designing chiral sulfamide-based ligands for asymmetric catalysis, a cornerstone of modern pharmaceutical synthesis. The exploration of sulfamide derivatives in organocatalysis, where small organic molecules are used to catalyze reactions, is another promising avenue.
Interdisciplinary Research Opportunities in Chemical Biology and Advanced Materials Science
The versatility of the sulfamide scaffold positions it at the intersection of several scientific disciplines, creating rich opportunities for interdisciplinary research, particularly in chemical biology and materials science.
Chemical Biology: In chemical biology, researchers design and use small molecules to study and manipulate biological systems. uu.nlnd.edu The sulfamide functional group is a common feature in many biologically active compounds, making its derivatives, including this compound, valuable tools for this field. nih.gov Sulfamide-based molecules can be designed as specific inhibitors of enzymes or as probes to track biological processes. nd.edu For instance, a fluorescent dye could be attached to a sulfamide known to bind to a particular protein, allowing researchers to visualize the protein's location and dynamics within a living cell. The development of such chemical probes is essential for understanding the complex molecular mechanisms that underpin health and disease. uu.nl
Advanced Materials Science: In materials science, the focus is on creating new materials with novel properties and functions. The ability of the sulfamide group to form strong hydrogen bonds and its structural rigidity make it an attractive component for designing new polymers and supramolecular assemblies. Research in this area could lead to the development of "smart" materials that respond to external stimuli, such as changes in pH or temperature. Sulfamide-containing polymers might find applications as selective membranes, hydrogels for biomedical applications, or even as components in organic electronic devices. The introduction of sulfur-containing groups into larger molecular frameworks is a known strategy for creating functional materials, as seen in the development of novel pesticides. mdpi.comresearchgate.net
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-ethoxyethyl)sulfuric diamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from sulfamide precursors. A common approach includes nucleophilic substitution of ethoxyethylamine with sulfuryl chloride derivatives under inert conditions. Key steps:
React sulfamide with 2-ethoxyethylamine in anhydrous toluene at 60–70°C for 6–8 hours.
Use triethylamine as a catalyst to neutralize HCl byproducts .
Purify via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient).
Critical parameters: Maintain pH > 8 to avoid hydrolysis of the sulfamide group. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:ethyl acetate).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic analyses:
- NMR :
- ¹H NMR (DMSO-d6): Expected peaks at δ 1.2 ppm (triplet, –CH2CH3), δ 3.4–3.6 ppm (quartet, –OCH2–), δ 3.8 ppm (singlet, –NH2) .
- ¹³C NMR : Confirm ethoxy (–OCH2CH3) and sulfamide (–SO2NH2) groups at δ 65–70 ppm and δ 45–50 ppm, respectively.
- IR : Strong absorption bands at 1320 cm⁻¹ (S=O symmetric stretch) and 1150 cm⁻¹ (S–N stretch) .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to verify purity >98%.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classification:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Avoid dust formation. Collect spills with a damp cloth and dispose as hazardous waste.
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation .
First aid: For eye contact, rinse with water for 15 minutes; for inhalation, move to fresh air immediately .
Q. How does the electronic structure of this compound influence its reactivity?
- Methodological Answer : The sulfamide group (–SO2NH2) is electron-withdrawing, polarizing the molecule and enhancing nucleophilic attack at the sulfur center. Computational studies (DFT/B3LYP) predict:
Q. What solvent systems are optimal for dissolving this compound in biological assays?
- Methodological Answer : The compound exhibits limited aqueous solubility. Recommended solvents:
- Polar aprotic solvents : DMSO (10–20% v/v in buffer) for in vitro assays.
- Co-solvents : Use 0.1% Tween-80 in PBS to enhance solubility without denaturing proteins .
Pre-sonication (30 min at 40 kHz) improves dispersion. Confirm stability via UV-Vis (λmax ~270 nm) over 24 hours.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Common discrepancies arise from impurity profiles or assay conditions. Mitigation strategies:
Batch Consistency : Compare HPLC traces of active vs. inactive batches to identify co-eluting impurities .
Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
Metabolite Screening : Use LC-HRMS to detect in situ degradation products (e.g., ethoxy group hydrolysis) .
Example: A 2024 study attributed false-positive kinase inhibition to residual triethylamine; repurification resolved the issue .
Q. What mechanistic insights explain the stability of this compound under acidic vs. alkaline conditions?
- Methodological Answer : Stability studies reveal:
Q. What strategies enhance the enantiomeric purity of this compound in asymmetric synthesis?
- Methodological Answer : Chiral resolution methods:
- Chiral HPLC : Use a CHIRALPAK IC column (hexane/isopropanol 85:15) to separate enantiomers (ee >99%).
- Catalytic Asymmetric Synthesis : Employ Pd-catalyzed coupling with (R)-BINAP ligands to induce chirality at the ethoxyethyl moiety .
Monitor enantiomeric excess (ee) via polarimetry ([α]D²⁵ = +15° for R-enantiomer) .
Q. How does this compound interact with nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) in inhibition studies?
- Methodological Answer : Biochemical assays show competitive inhibition (Ki = 320 nM) via:
- Docking Simulations : Sulfamide group forms hydrogen bonds with Asn277 and Asp280 in the active site .
- Kinetic Analysis : Lineweaver-Burk plots confirm non-competitive inhibition with ATP as substrate.
Validate using site-directed mutagenesis (NPP1-ΔAsn277) to abrogate binding.
Q. What computational models predict the environmental fate of this compound in aqueous ecosystems?
- Methodological Answer :
Use EPI Suite™ and QSAR models: - Biodegradation : BIOWIN3 predicts “not readily biodegradable” (score: 0.3).
- Aquatic Toxicity : ECOSAR classifies as “harmful to algae” (LC50 = 12 mg/L) .
Experimental validation: Perform OECD 301F biodegradation tests and Daphnia magna acute toxicity assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
